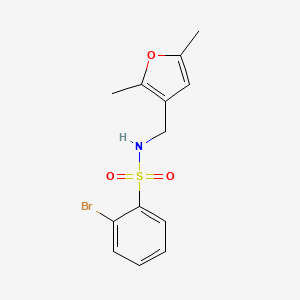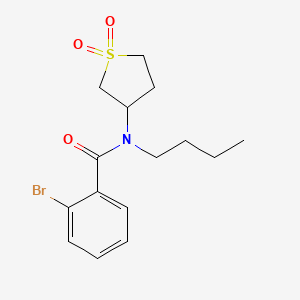![molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0](/img/structure/B2822258.png)
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone, also known as 1-PCHODA, is a new and promising reagent used in organic synthesis. It is a versatile reagent that can be used in a variety of applications, from the synthesis of complex organic molecules to the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is utilized in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles. A study demonstrated the three-component reaction involving similar compounds, showing the potential of such structures in organic synthesis (Kumar et al., 2013).
Research on 1,3,4-oxadiazole and pyrazole derivatives, including similar compounds, indicated their potential in computational and pharmacological evaluations, particularly in the context of toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
The 1,3,4-oxadiazole core, a key part of the compound, plays a vital role in drug structures and various biologically active compounds. Its synthesis and functional opportunities have been extensively studied (Biointerface Research in Applied Chemistry, 2020).
Biological and Pharmacological Applications
1,3,4-Oxadiazole derivatives, as part of the compound's structure, have been explored for their antibacterial and antifungal activities. Such studies highlight the relevance of these compounds in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Studies on 1,3,4-oxadiazole derivatives have also explored their potential as inhibitors of key enzymes like acetyl- and butyrylcholinesterase, which are crucial in treating neurological disorders (Pflégr et al., 2022).
Chemical Analysis and Detection
- The compound's structure, containing sulfur-bearing elements, has been utilized in the synthesis of labeled analogues for the quantitative determination of wine odorants, demonstrating its importance in analytical chemistry (Kotseridis et al., 2000).
Eigenschaften
IUPAC Name |
1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWBATWVNPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
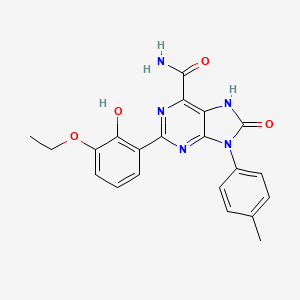
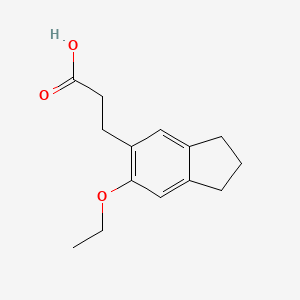
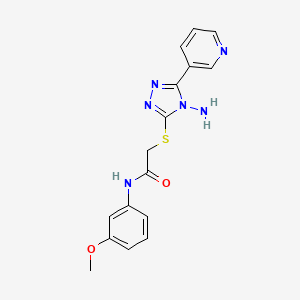
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
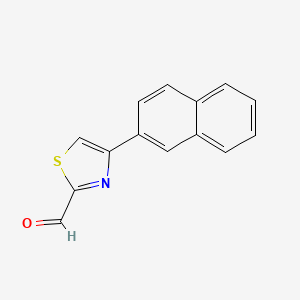
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
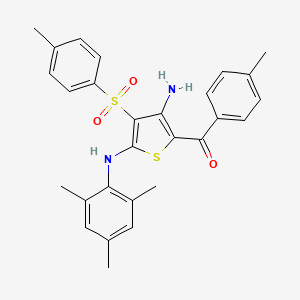

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
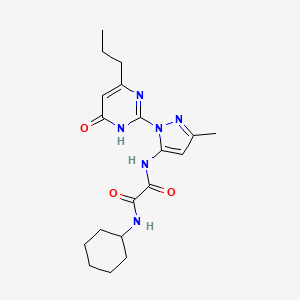
![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)
